

An In-depth Technical Guide to Pentadecanenitrile: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecanenitrile*

Cat. No.: *B103695*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanenitrile ($C_{15}H_{29}N$), a long-chain aliphatic nitrile, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data, are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes visualizations of its chemical structure and a representative synthetic workflow to aid in the understanding of its preparation and handling.

Chemical Identity and Structure

Pentadecanenitrile is a saturated fatty nitrile characterized by a 15-carbon aliphatic chain with a terminal nitrile group.

- IUPAC Name: **Pentadecanenitrile**^{[1][2]}
- Synonyms: Tetradecyl cyanide, n-Pentadecanonitrile, Myristyl Cyanide^{[1][2][3][4][5]}
- Chemical Formula: $C_{15}H_{29}N$ ^{[1][4][5]}

- Molecular Weight: 223.40 g/mol [\[1\]](#)[\[2\]](#)
- CAS Registry Number: 18300-91-9[\[1\]](#)[\[4\]](#)[\[5\]](#)

The canonical SMILES representation of **pentadecanenitrile** is CCCCCCCCCCC#N.[\[2\]](#)
Its structure is defined by a long, nonpolar hydrocarbon tail and a polar nitrile head group.

Caption: 2D Chemical Structure of **Pentadecanenitrile**.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **pentadecanenitrile** are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical synthesis.

Physical Properties

Property	Value	Reference
Melting Point	20-23 °C	[6] [7]
Boiling Point	322 °C	[6] [7]
Density	0.825 g/mL at 25 °C	[6] [8]
Refractive Index	1.442 at 20 °C	[6] [8]
Solubility	Insoluble in water; soluble in ethanol and ether.	[3]

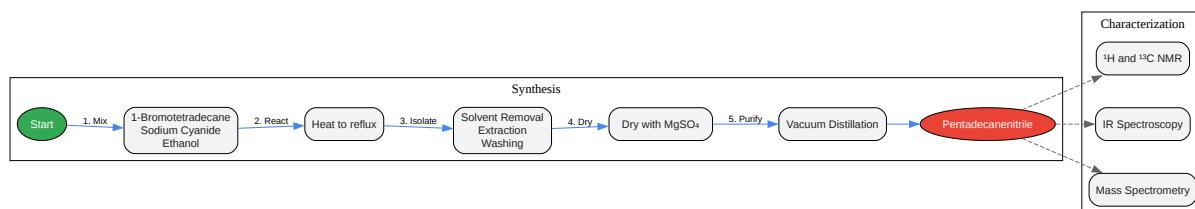
Spectroscopic Data

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group alpha to the nitrile.
¹³ C NMR	Resonances for the nitrile carbon, the aliphatic chain carbons, and the terminal methyl carbon.
IR Spectroscopy	A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.
Mass Spectrometry	The molecular ion peak and a fragmentation pattern typical of long-chain aliphatic compounds.

Experimental Protocols

Synthesis of Pentadecanenitrile from 1-Bromotetradecane

This protocol describes a common method for the synthesis of nitriles via nucleophilic substitution of an alkyl halide.


Materials:

- 1-Bromotetradecane
- Sodium cyanide (NaCN)
- Ethanol, anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane in anhydrous ethanol.
- Add a stoichiometric excess of sodium cyanide to the solution.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **pentadecanenitrile**.
- Purify the product by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **pentadecanenitrile**.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of **pentadecanenitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the spectrum using a standard single-pulse experiment. The expected chemical shifts are approximately 2.3 ppm for the methylene protons adjacent to the nitrile group, 1.2-1.7 ppm for the bulk of the methylene protons, and 0.9 ppm for the terminal methyl protons.
- ^{13}C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse program. The nitrile carbon should appear around 119 ppm, with the aliphatic carbons resonating between 14 and 32 ppm.

Infrared (IR) Spectroscopy:

- Acquire the spectrum of a thin film of the neat liquid between salt plates (NaCl or KBr).

- A strong, sharp absorption band is expected in the region of 2240-2260 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretch.

Mass Spectrometry (MS):

- Analyze the sample using electron ionization (EI) mass spectrometry.
- The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 223$, along with a characteristic fragmentation pattern of a long-chain aliphatic compound.

Biological and Chemical Context

Pentadecanenitrile has been reported in *Pseudomonas veronii*, a bacterium known for its metabolic versatility and its ability to degrade various organic compounds.^{[2][9][10][11]} While the specific biological role or signaling pathway of **pentadecanenitrile** in this organism is not yet fully elucidated, its presence suggests potential involvement in fatty acid metabolism or cell signaling. The nitrile functionality is also a versatile synthetic intermediate, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable building block in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **pentadecanenitrile**. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The straightforward synthesis and the potential for further chemical modification make **pentadecanenitrile** a compound of continuing interest for both fundamental research and practical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentadecanenitrile | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfonyl fluoride (SO₂F₂) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanenitrile [webbook.nist.gov]
- 4. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Degradation of Alkyl Methyl Ketones by Pseudomonas veronii MEK700 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel catabolic activity of Pseudomonas veronii in biotransformation of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentadecanenitrile: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103695#pentadecanenitrile-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com